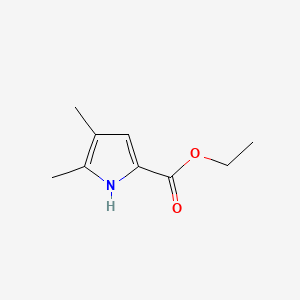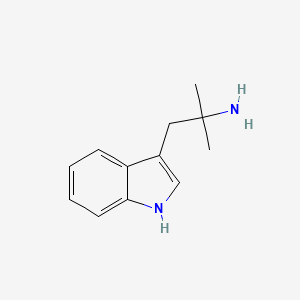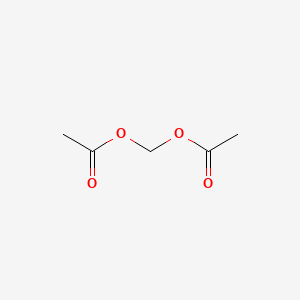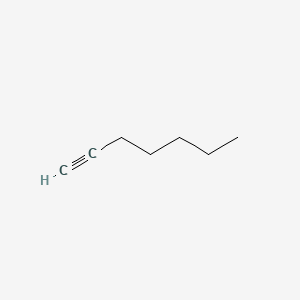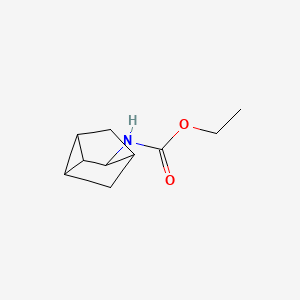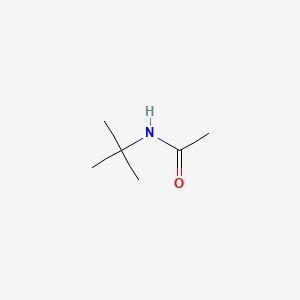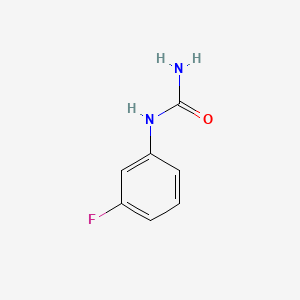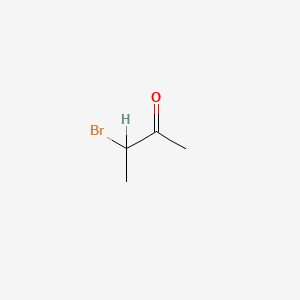![molecular formula C21H31F B1330459 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene CAS No. 82832-27-7](/img/structure/B1330459.png)
1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene" is not directly studied in the provided papers. However, the papers do provide insights into related fluorinated benzene compounds and cyclohexane derivatives, which can be useful in understanding the chemical behavior and properties of similar compounds. For instance, the study of photophysical properties of 1,4-bis(phenylethynyl)benzene can shed light on the fluorescence behavior of benzene derivatives . The synthesis and crystal structure of a crowded fluorinated benzene compound , as well as the interaction between fluorocyclohexanes and benzene , are particularly relevant to the analysis of the target compound.
Synthesis Analysis
The synthesis of fluorinated benzene derivatives, such as the one described in paper , involves the transformation of fluoro(triisopropylsilyl)acetylene into a highly crowded fluorinated benzene. This process can be achieved through thermochemical or photochemical means, resulting in excellent yields. The synthesis of fluorocyclohexanes, as discussed in paper , involves fluorination of benzene over CoF3, followed by separation techniques like fractional distillation and preparative scale GLC. These methods could potentially be adapted for the synthesis of "1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene" by incorporating the appropriate substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives is crucial for understanding their chemical behavior. X-ray crystallography, as used in paper , provides detailed information about the molecular structure of such compounds. The study of particularly strong C-H···π interactions between benzene and fluorocyclohexanes also contributes to the understanding of molecular interactions that could be present in "1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene".
Chemical Reactions Analysis
The reactivity of fluorinated benzene compounds can be influenced by the presence of fluorine atoms and their positions on the benzene ring. For example, the benzylic functionalization of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane provides access to various building blocks, indicating that the benzylic position in fluorinated benzene compounds is reactive and can undergo further chemical transformations. This information can be extrapolated to predict the reactivity of the benzylic position in "1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene".
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. The photophysical measurements of 1,4-bis(phenylethynyl)benzene and the solid-state fluorescence changes in crystals of benzo[b]naphtho[1,2-d]furan-6-one-type fluorophores highlight the impact of structure and solvent interactions on the fluorescence properties. These studies suggest that "1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene" may also exhibit unique photophysical properties, which could be further investigated using similar experimental approaches.
Scientific Research Applications
Dielectric Properties in Liquid Crystals
1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene and its structurally similar compounds have been studied for their unique dielectric properties when mixed with other liquid crystals. The mixing proportions significantly influence the dielectric constants along the longer molecular axis. This property is crucial in the development of materials for electronic displays and other applications requiring controlled dielectric behavior (Ma et al., 2013).
Dipole-Dipole Interactions
Research on the dipole-dipole interactions between molecules in an orientationally ordered environment, like liquid crystals, has been conducted using 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene. Understanding these interactions is essential for the design of advanced materials with specific electronic or optical properties (Toriyama et al., 1996).
Stereoselective Synthesis
The compound has been utilized in the stereoselective synthesis of various fluoro-alkenes. This aspect of chemical synthesis is critical for the development of pharmaceuticals and other compounds where the stereochemistry can significantly influence the properties and efficacy (J. Mccarthy et al., 2003).
Transition Temperatures in Liquid Crystal Compounds
Research on the transition temperatures of ester derivatives of fluorinated benzonitriles, including compounds structurally similar to 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene, has provided insights into the thermal properties of liquid crystal materials. This information is vital for developing materials with specific thermal characteristics required in various industrial applications (Kelly & Schad, 1984).
Mechanism of Action
Target of Action
It’s commonly used in organic synthesis as a catalyst and reagent , suggesting that its targets could be a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . It’s typically stored at room temperature .
properties
IUPAC Name |
1-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31F/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h12-19H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKODGORUTZMKPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342134 |
Source


|
| Record name | 1-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene | |
CAS RN |
82832-27-7 |
Source


|
| Record name | 1-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

